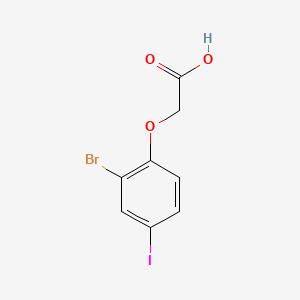![molecular formula C6H12ClNO2 B13516534 (1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride](/img/structure/B13516534.png)
(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4R,5R)-6,8-dioxabicyclo[321]octan-4-amine hydrochloride is a bicyclic compound with a unique structure that includes an amine group and two oxygen atoms in its bicyclic ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the amine group. One common method involves the use of a Diels-Alder reaction to form the bicyclic structure, followed by functional group transformations to introduce the amine group. The final step involves the conversion of the amine to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents to the amine group.
科学的研究の応用
Chemistry
In chemistry, (1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study the interactions of amine-containing molecules with biological targets. Its bicyclic structure may also make it a useful scaffold for the design of new bioactive molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its amine group can interact with various biological targets, making it a potential lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it a valuable component in the development of new industrial processes and products.
作用機序
The mechanism of action of (1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bicyclic structure may also play a role in the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- (1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
- (1S,2R,4R,5R)-2-Benzoyl-4-bromo-1-methyl-6-oxabicyclo[3.2.1]octan-7-one
- (1R,4R,5R)-4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one
Uniqueness
(1S,4R,5R)-6,8-dioxabicyclo[321]octan-4-amine hydrochloride is unique due to the presence of both an amine group and two oxygen atoms in its bicyclic ring system
特性
分子式 |
C6H12ClNO2 |
|---|---|
分子量 |
165.62 g/mol |
IUPAC名 |
(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-2-1-4-3-8-6(5)9-4;/h4-6H,1-3,7H2;1H/t4-,5+,6+;/m0./s1 |
InChIキー |
KXOXDCAYGUOTAX-FPKZOZHISA-N |
異性体SMILES |
C1C[C@H]([C@@H]2OC[C@H]1O2)N.Cl |
正規SMILES |
C1CC(C2OCC1O2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)
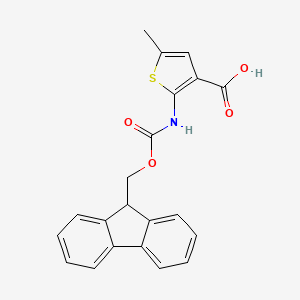
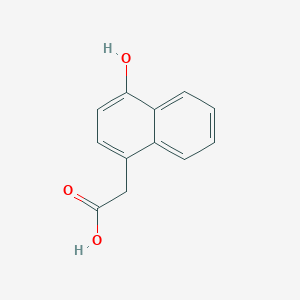
![tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13516471.png)
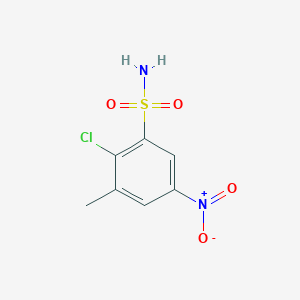
![4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid](/img/structure/B13516489.png)

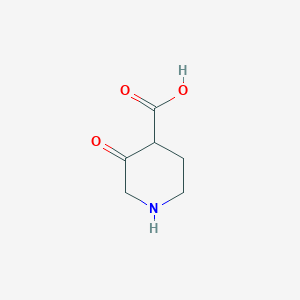

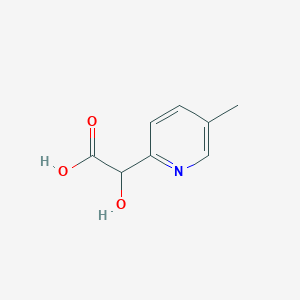
![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)

![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)
